Neoantimycin
説明
Neoantimycin is a member of the antimycin family, known for its unique structural features and biological activities. It is characterized by a 15-membered tetralactone ring and shows potential as a regulator of oncogenic proteins GRP78/BiP and K-Ras, highlighting its significance in cancer research (Skyrud et al., 2018).
Synthesis Analysis
The synthesis of Neoantimycin and its analogs, such as Isoneoantimycin, involves complex processes. Recent studies have achieved the total synthesis of Isoneoantimycin, taking into account the biosynthetic pathways of Neoantimycin (Usuki et al., 2023).
Molecular Structure Analysis
Neoantimycin’s structure includes a 15-membered tetralactone ring with multiple functional groups. The absolute stereochemistry of Neoantimycin has been studied through methods like NMR spectroscopy, revealing intricate details about its molecular configuration (Takeda et al., 1998).
Chemical Reactions and Properties
Neoantimycin’s biosynthesis involves nonribosomal peptide synthetase and polyketide synthase pathways. The compound has shown effectiveness in inhibiting cancer cell growth through its interaction with specific proteins. This makes it a valuable compound for the development of anticancer therapies (Lin et al., 2019).
科学的研究の応用
Antibiotic Properties and Immunological Responses:
- Neoantimycin's role as an antibiotic was explored in the context of immune-tolerogenic antigen-presenting cells (APCs) generation in offspring of treated pregnant mothers, potentially protecting them from diabetes (Hu et al., 2016).
Agricultural Applications:
- In agriculture, Neoantimycin (specifically as neomycin) has been found effective in inhibiting plant pathogenic bacteria, such as those causing citrus bacterial canker, cabbage soft rot, ginger bacterial wilt, and rice bacterial blight (Ke et al., 2011).
Cancer Research and Treatment:
- In cancer research, targeting neoantigens, which could include neoantimycin derivatives, has been shown to increase antitumor immunity, providing a basis for personalized cancer immunotherapy (Yarchoan et al., 2017).
- Neoantimycin and its analogs demonstrate potential as anticancer agents, effectively regulating oncogenic proteins such as GRP78/BiP and K-Ras (Skyrud et al., 2018).
- Analogues like Unantimycin B show selective anticancer activities and can be targeted for improved production in streptomycetes (Zhou et al., 2021).
- Neoantimycin analogs exhibit excellent cytotoxicity against human carcinoma cell lines, with some demonstrating lower toxicity in noncancerous cells (Lin et al., 2019).
Cholesterol and Hypercholesterolemia Treatment:
- Neomycin, a neoantimycin derivative, has been used successfully for long-term serum cholesterol reduction in the treatment of hypercholesterolemia (Miettinen, 1977).
Biochemical Research:
- Research into neoantimycin's biosynthesis has been instrumental in understanding its role in inhibiting oncogenic K-Ras, marking it as a potential therapeutic agent (Salim et al., 2014).
- Isoneoantimycin, a minor metabolite of neoantimycin, represents a novel antibiotic structure within the antimycin family (Usuki et al., 2023).
Structural and Chemical Studies:
- The identification and structural elucidation of various neoantimycin derivatives have been important in exploring their biological activities, such as the chemical variation from the neoantimycin depsipeptide assembly line (Li et al., 2013).
将来の方向性
特性
IUPAC Name |
N-(15-benzyl-10-butan-2-yl-14-hydroxy-7,13,13-trimethyl-2,5,9,12-tetraoxo-3-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl)-3-formamido-2-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46N2O12/c1-8-20(4)29-34(45)47-21(5)26(38-31(42)23-15-12-16-24(27(23)40)37-18-39)32(43)49-28(19(2)3)33(44)48-25(17-22-13-10-9-11-14-22)30(41)36(6,7)35(46)50-29/h9-16,18-21,25-26,28-30,40-41H,8,17H2,1-7H3,(H,37,39)(H,38,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJATTFJYJZEBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neoantimycin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。